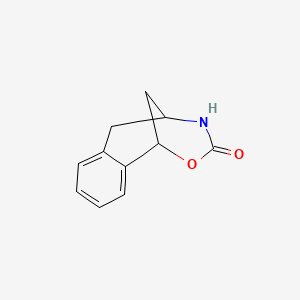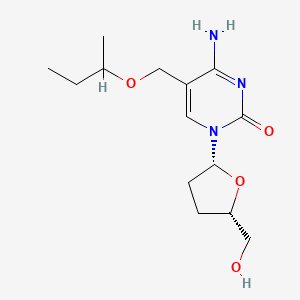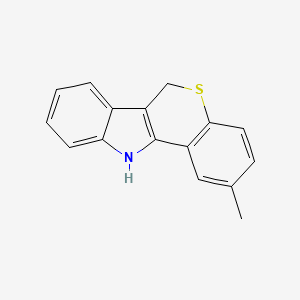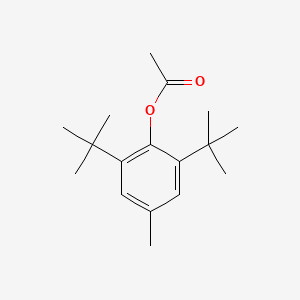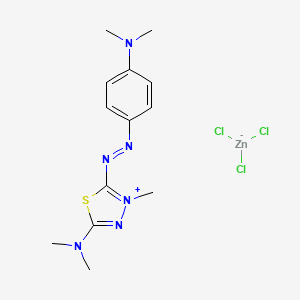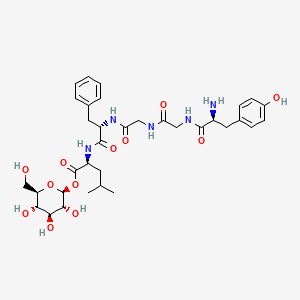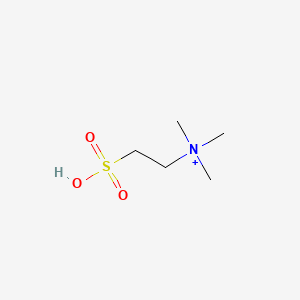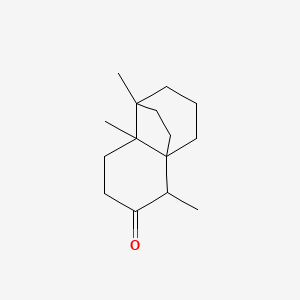
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a hexahydro-1,5,8a-trimethyl substitution pattern
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the naphthalene core.
Methylation: The addition of methyl groups at specific positions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the hydrogenation process.
Continuous Flow Reactors: To ensure efficient and scalable production, continuous flow reactors may be used to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation or nitration reactions to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A related compound with a similar naphthalene core but different hydrogenation and substitution patterns.
Decalin: Another bicyclic compound with a similar structure but lacking the specific methyl substitutions.
Uniqueness
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- is unique due to its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
67814-48-6 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2,6,7-trimethyltricyclo[5.3.2.01,6]dodecan-3-one |
InChI |
InChI=1S/C15H24O/c1-11-12(16)5-8-14(3)13(2)6-4-7-15(11,14)10-9-13/h11H,4-10H2,1-3H3 |
Clé InChI |
JQHYUGVPUKWTMN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)CCC2(C13CCCC2(CC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
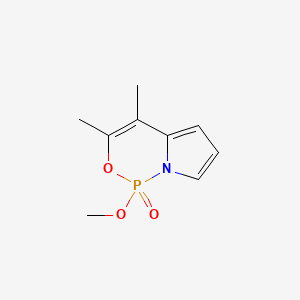
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)
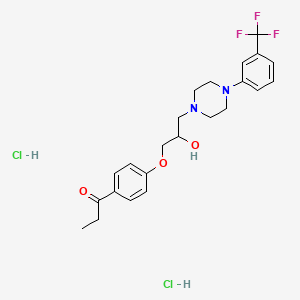
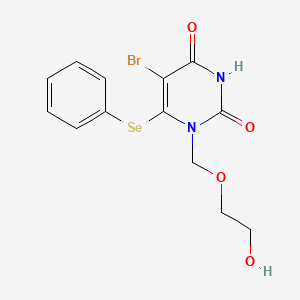
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
